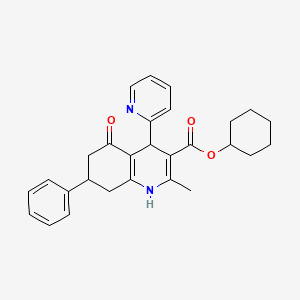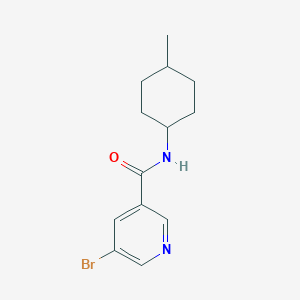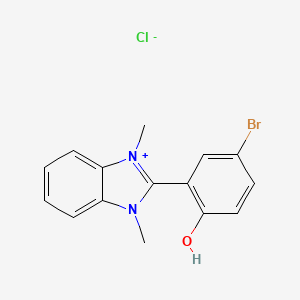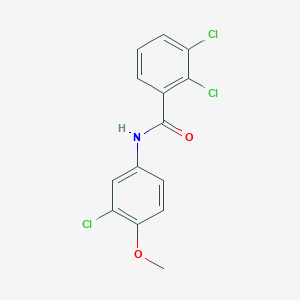![molecular formula C18H16Cl2N2O2 B4972704 methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4972704.png)
methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride (MCQ) is a chemical compound that has been extensively researched for its potential use in the field of medicine. It is a quinoline derivative that has been shown to have a variety of biological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
作用機序
The exact mechanism of action of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is not fully understood. However, it is believed that methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a variety of biochemical and physiological effects in the body. For example, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs. methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases. Additionally, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have anti-oxidant activity, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is that it has been extensively studied in vitro and in vivo, making it a well-characterized compound for use in lab experiments. Additionally, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have a variety of biological effects, making it a versatile tool for studying various biological processes. However, one limitation of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride. One area of interest is the development of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride and to identify its molecular targets in the body. Finally, there is a need for more studies on the safety and toxicity of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride, particularly in vivo.
合成法
The synthesis of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride involves the reaction of 6-chloro-2-methyl-4-quinolineamine with methyl 3-aminobenzoate in the presence of a catalyst and a solvent. The resulting product is then hydrolyzed and purified to obtain the final compound, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride hydrochloride. The synthesis of methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been described in several research papers and is considered to be a relatively straightforward process.
科学的研究の応用
Methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, methyl 3-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have anti-microbial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
methyl 3-[(6-chloro-2-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2.ClH/c1-11-8-17(15-10-13(19)6-7-16(15)20-11)21-14-5-3-4-12(9-14)18(22)23-2;/h3-10H,1-2H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQCHWMHVNSNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Cl)NC3=CC=CC(=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972656.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(2-furyl)ethanol hydrochloride](/img/structure/B4972664.png)

![(1-methyl-3-phenylpropyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B4972674.png)
![4-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4972682.png)

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B4972693.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4972698.png)

![1-[(2-fluorobenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4972711.png)

![N-(4-fluorophenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4972737.png)